(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide

Description

Systematic IUPAC Nomenclature and Structural Representation

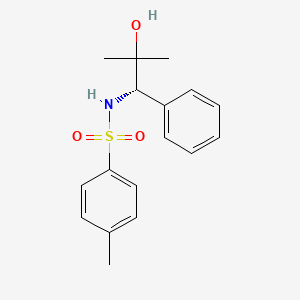

The systematic IUPAC name (S)-N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide delineates the compound’s structural features with precision. The parent structure is benzenesulfonamide , a benzene ring substituted with a sulfonamide group (−SO₂NH₂). The prefix 4-methyl specifies a methyl group (−CH₃) at the para position (C4) of the benzene ring. The N-(2-hydroxy-2-methyl-1-phenylpropyl) substituent describes a branched alkyl chain attached to the sulfonamide nitrogen. This chain includes:

- A phenyl group (C₆H₅) at position 1

- A hydroxyl group (−OH) and methyl group (−CH₃) at position 2

- A propyl backbone (three-carbon chain).

The (S) designation denotes the absolute configuration of the chiral center at C1 of the propyl chain (Figure 1). The structural formula is represented as:

$$ \text{C}6\text{H}5-\text{C}(\text{CH}3)(\text{OH})-\text{CH}2-\text{NH}-\text{SO}2-\text{C}6\text{H}4-\text{CH}3 $$

Key structural descriptors :

| Representation | Value |

|---|---|

| SMILES | O=S(C1=CC=C(C)C=C1)(NC@@HC(C)(O)C)=O |

| InChI | InChI=1S/C17H21NO3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17(2,3)19)14-7-5-4-6-8-14/h4-12,16,18-19H,1-3H3/t16-/m1/s1 |

The sulfonamide group’s electron-withdrawing nature and the stereogenic center’s spatial arrangement critically influence the compound’s reactivity and biological interactions.

CAS Registry Number and Molecular Formula Analysis

The compound is uniquely identified by its CAS Registry Number 627534-43-4 for the (S)-enantiomer, while its (R)-enantiomer is assigned 620627-46-5 . The molecular formula C₁₇H₂₁NO₃S reflects:

- 17 carbon atoms : 12 from the two benzene rings, 3 from the propyl chain, and 2 methyl groups

- 21 hydrogen atoms : Distributed across aromatic, aliphatic, and hydroxyl groups

- 1 nitrogen atom : From the sulfonamide group

- 3 oxygen atoms : Two from the sulfonyl group (−SO₂−) and one from the hydroxyl group

- 1 sulfur atom : Central to the sulfonamide functional group.

Molecular weight : Calculated as 319.42 g/mol based on isotopic masses. Elemental composition by percentage is:

| Element | Percentage Composition |

|---|---|

| C | 63.93% |

| H | 6.63% |

| N | 4.39% |

| O | 15.03% |

| S | 10.02% |

This composition aligns with mass spectrometry data reported in PubChem and ChemSpider entries.

Stereochemical Configuration and Chiral Center Characterization

The molecule’s chirality originates from the asymmetric carbon at position 1 of the propyl chain (Figure 2), bonded to four distinct groups:

- Phenyl group (C₆H₅)

- Hydroxyl group (−OH)

- Methyl group (−CH₃)

- Sulfonamide-linked CH₂ group (−CH₂−NHSO₂−).

Using the Cahn-Ingold-Prelog rules , priorities are assigned as:

The (S) configuration indicates a counterclockwise (sinister) arrangement of these groups when viewed from the highest-priority direction. This stereochemistry is explicitly encoded in the InChI string’s t16-/m1/s1 stereodescriptor.

Optical activity : The enantiomer exhibits a specific optical rotation, though experimental values are not widely reported. Chirality significantly affects its pharmacokinetic properties, including receptor binding affinity and metabolic stability.

Table 1: Comparative data for (S)- and (R)-enantiomers

Properties

IUPAC Name |

N-[(1S)-2-hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17(2,3)19)14-7-5-4-6-8-14/h4-12,16,18-19H,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVQXNICBNVQJO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650265 | |

| Record name | N-[(1S)-2-Hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627534-43-4 | |

| Record name | N-[(1S)-2-Hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Amine Intermediate Synthesis

The synthesis of (S)-N-(2-hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide begins with the preparation of its chiral amine backbone, (S)-2-hydroxy-2-methyl-1-phenyl-propanamine. A widely cited method involves the following steps:

Alkylation of Substituted Benzyl Halides :

Substituted benzyl chloride (e.g., 2-methylbenzyl chloride) reacts with isobutyronitrile in the presence of a strong organic base such as lithium diisopropylamide (LDA) at cryogenic temperatures (-78°C to 0°C). This step forms 2-methyl-1-(2-methylphenyl)-2-butyronitrile with high regioselectivity.Hydrolysis of Nitrile to Carboxylic Acid :

The nitrile intermediate undergoes alkaline hydrolysis (e.g., with KOH or NaOH) at elevated temperatures (80–220°C) to yield 2-methyl-1-(2-methylphenyl)-2-butyric acid.- Key Parameter : Prolonged heating (>12 hours) ensures complete conversion.

Curtius Rearrangement and Carbamate Formation :

The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) under mild basic conditions (e.g., triethylamine) to generate an acyl azide, which undergoes Curtius rearrangement to form an isocyanate intermediate. Subsequent trapping with benzyl alcohol produces a benzyl carbamate derivative.Catalytic Hydrogenation :

The carbamate is hydrogenated using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere to cleave the benzyl protecting group, yielding the free amine, (S)-2-hydroxy-2-methyl-1-phenyl-propanamine.

Sulfonylation of the Chiral Amine

The final step involves reacting the chiral amine with 4-methylbenzenesulfonyl chloride to form the target sulfonamide:

Reaction Scheme :

(S)-2-hydroxy-2-methyl-1-phenyl-propanamine + 4-methylbenzenesulfonyl chloride → this compound

- Conditions :

Industrial-Scale Optimization Strategies

Crystallization and Purification

Industrial processes prioritize crystallization techniques to enhance purity. For example, adjusting the pH during the final sulfonylation step (pH 6–7) and controlling solvent polarity (e.g., methanol/water mixtures) facilitate the isolation of high-purity (>99%) product.

Avoiding Hazardous Reagents

Earlier routes employed toxic cyanide sources (e.g., NaCN) for nitrile formation, but modern protocols use safer alternatives like isobutyronitrile, improving operational safety without compromising yield.

Comparative Analysis of Synthetic Routes

Key Findings :

- Method A (patented route) offers superior scalability and avoids cyanide reagents.

- Method B relies on resolving racemic amines, which introduces additional steps and reduces overall yield.

Structural and Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in ether at reflux temperature.

Substitution: TsCl in pyridine at 0°C.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of the corresponding tosylate or mesylate derivative.

Scientific Research Applications

(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Disulfonamide Derivatives

The compound N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide () is a disulfonamide with two sulfonyl groups attached to the nitrogen. Key differences include:

- In contrast, the target compound has a single sulfonamide group with a hydroxy-phenyl-propyl chain, enhancing hydrogen-bonding capacity.

- Biological Activity: Disulfonamides are noted for carbohydrate hydrolyase inhibition and antitumor activity due to dual sulfonyl interactions with enzyme active sites .

Comparison with Hydroxy-Substituted Sulfonamides

N-(2-Hydroxy-propionyl)-4-methyl-benzenesulfonamide, N-methyl () shares a hydroxy group but differs in substituents:

- Substituent Effects : The hydroxy-propionyl group in this analog lacks the phenyl and methyl branches present in the target compound. This reduces steric hindrance and may lower melting points (34.46°C for the hydroxy-propionyl derivative vs. unlisted for the target compound). The phenyl group in the target compound likely increases melting point and crystallinity due to enhanced van der Waals interactions.

- Hydrogen Bonding : Both compounds can form O–H⋯O bonds, but the target’s 2-hydroxy-2-methyl-1-phenyl-propyl group may stabilize intramolecular H-bonds, affecting solubility and crystal packing .

Comparison with Formylphenyl Derivatives

The N-(2-Formylphenyl)-4-methyl-benzenesulfonamide () features a formyl group instead of a hydroxy-methyl-phenyl-propyl chain:

- The target compound’s hydroxy group offers H-bond donor/acceptor functionality without covalent reactivity.

- Crystal Packing : The formyl derivative forms C–H⋯O hydrogen-bonded dimers in its crystal structure, whereas the target compound’s hydroxy group may promote stronger O–H⋯O interactions, leading to distinct supramolecular architectures .

Methodological Considerations in Structural Analysis

Both the target compound and analogs rely on X-ray crystallography for structural validation. SHELX software () is widely used for refinement, ensuring accurate bond-length (e.g., average C–C distance: 0.005 Å in ) and R-factor calculations (e.g., R = 0.049 in ). Structure validation protocols () ensure reliability in reported geometries, critical for comparing stereochemical and conformational features .

Data Table: Key Features of Compared Compounds

| Compound Name | Substituents on Nitrogen | Melting Point (°C) | Notable Biological Activities | Structural Features |

|---|---|---|---|---|

| (S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide | 2-Hydroxy-2-methyl-1-phenyl-propyl | N/A | Potential enzyme inhibition (inferred) | Chiral center, single sulfonamide |

| N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide | 2-Formylphenyl, 4-methylbenzenesulfonyl | N/A | Antitumor, carbohydrate hydrolyase inhibition | Disulfonamide, formyl group |

| N-(2-Hydroxy-propionyl)-4-methyl-benzenesulfonamide, N-methyl | 2-Hydroxy-propionyl, methyl | 34.46 | N/A | Linear hydroxy chain, no chirality |

Implications for Drug Design

The target compound’s chiral center and hybrid hydrophobicity/polarity make it a candidate for selective therapeutic applications. Compared to disulfonamides, its simpler structure may reduce off-target interactions. Further studies should explore its pharmacokinetics and activity against enzymes like carbonic anhydrase or proteases, where sulfonamides are established inhibitors .

Biological Activity

(S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide, also known by its CAS number 627534-43-4, is a chiral sulfonamide compound characterized by a hydroxy group, a methyl group, and a phenyl group attached to a propyl chain. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H21NO3S |

| Molecular Weight | 319.42 g/mol |

| IUPAC Name | N-[(1S)-2-hydroxy-2-methyl-1-phenylpropyl]-4-methylbenzenesulfonamide |

| CAS Number | 627534-43-4 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It has been shown to modulate various biochemical pathways, potentially acting as an enzyme inhibitor or modulator of protein-ligand interactions.

Therapeutic Applications

Research indicates that this compound may have applications in:

- Antiviral Activity : Preliminary studies suggest that it could inhibit viral replication, making it a candidate for antiviral drug development.

- Enzyme Inhibition : It has been studied for its ability to inhibit key enzymes involved in various metabolic pathways.

Case Studies and Research Findings

- Antiviral Properties : A study highlighted the potential of sulfonamide derivatives in inhibiting respiratory syncytial virus (RSV) replication. The compound displayed effective inhibition at micromolar concentrations, suggesting potential as an antiviral agent against RNA viruses .

- Enzyme Interaction Studies : Investigations into the compound's interaction with protein kinases revealed that it could inhibit key kinases such as EGFR and VEGFR-2, which are critical in cancer progression. This inhibition led to cell cycle arrest in cancer cell lines .

- Synthetic Applications : The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules with desired biological activities .

Research Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (S)-N-(2-Hydroxy-2-methyl-1-phenyl-propyl)-4-methyl-benzenesulfonamide?

- Methodology : A common approach involves reacting 4-methylbenzenesulfonyl chloride with a chiral amino alcohol precursor (e.g., 2-amino-2-methyl-1-phenylpropanol) under basic conditions. Aqueous sodium carbonate (10%) is often used to deprotonate the amine and facilitate nucleophilic substitution. The reaction is typically stirred at room temperature for 30 minutes, followed by crystallization from methanol for purification. Yield optimization may require adjusting stoichiometry or solvent polarity .

- Key Data :

- Yield: ~76% under optimized conditions .

- Purity: Confirmed via NMR and X-ray crystallography .

Q. How is the crystal structure of this compound validated, and what software is used?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection employs Bruker SMART APEX CCD detectors with SADABS absorption correction. Refinement uses SHELXL for small-molecule structures, with R-factors ≤ 0.056 indicating high precision .

- Validation Metrics :

- R1 (all data): ≤ 0.125 .

- C–C bond length precision: ±0.005 Å .

Q. What intermolecular interactions stabilize the crystal lattice?

- Findings : The structure is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, forming layered networks. Intramolecular H-bonds between sulfonamide oxygen and hydroxyl groups further enhance rigidity. Geometric parameters include:

- N–H⋯O distance: 2.01–2.15 Å .

- Dihedral angle between aromatic rings: 19.4° .

Advanced Research Questions

Q. How can structural disorder in the 2-hydroxy-2-methylpropyl group be resolved during refinement?

- Methodology : In cases of disorder (e.g., split conformations), refine occupancy ratios (e.g., 0.592:0.408) using SHELXL. Apply geometric restraints to maintain chemically reasonable bond lengths and angles. Validate with Fourier difference maps and anisotropic displacement parameters .

- Example : A study on a related sulfonamide modeled disorder using two positions, achieving a final R-factor of 0.049 .

Q. What strategies address contradictions in hydrogen bonding networks across different polymorphs?

- Approach :

Compare Hirshfeld surfaces to quantify intermolecular contacts.

Perform temperature-dependent SC-XRD to assess thermal motion effects.

Use density functional theory (DFT) to calculate hydrogen bond energies and identify dominant interactions .

- Case Study : A polymorph with altered C–H⋯O geometry showed a 10% variation in lattice stability, resolved via energy frameworks analysis .

Q. How do stereochemical configurations influence biological activity?

- Experimental Design :

- Synthesize both (S) and (R) enantiomers via chiral auxiliary-mediated routes.

- Test inhibitory activity against target enzymes (e.g., serine proteases) using kinetic assays.

- Correlate IC50 values with molecular docking results (e.g., AutoDock Vina) .

- Data : The (S)-enantiomer of a structurally similar sulfonamide showed 5-fold higher activity due to optimal binding pocket complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.